molecular formula C11H13BrO3 B1380907 2-(Allyloxy)-6-bromo-4-methoxybenzyl Alcohol CAS No. 1820705-12-1

2-(Allyloxy)-6-bromo-4-methoxybenzyl Alcohol

Cat. No.: B1380907
CAS No.: 1820705-12-1
M. Wt: 273.12 g/mol
InChI Key: ZHJBJLDJODEFIF-UHFFFAOYSA-N
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Description

2-(Allyloxy)-6-bromo-4-methoxybenzyl alcohol is an organic compound that features a benzyl alcohol moiety substituted with an allyloxy group, a bromine atom, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allyloxy)-6-bromo-4-methoxybenzyl alcohol can be achieved through several methods:

    Starting from 2-bromo-4-methoxybenzyl alcohol: The compound can be synthesized by reacting 2-bromo-4-methoxybenzyl alcohol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

    Using Grignard reagents: Another method involves the use of a Grignard reagent, such as allylmagnesium bromide, which reacts with 2-bromo-4-methoxybenzaldehyde to form the desired product after hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Allyloxy)-6-bromo-4-methoxybenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromic acid or potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromic acid (CrO3/H2SO4), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products Formed

    Oxidation: 2-(Allyloxy)-6-bromo-4-methoxybenzaldehyde or 2-(allyloxy)-6-bromo-4-methoxybenzoic acid

    Reduction: 2-(Allyloxy)-4-methoxybenzyl alcohol

    Substitution: 2-(Allyloxy)-6-substituted-4-methoxybenzyl alcohol

Scientific Research Applications

2-(Allyloxy)-6-bromo-4-methoxybenzyl alcohol has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(allyloxy)-6-bromo-4-methoxybenzyl alcohol depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In medicinal chemistry, its mechanism of action would depend on the target molecule it is designed to interact with, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2-(Allyloxy)-4-methoxybenzyl alcohol: Lacks the bromine atom, which may affect its reactivity and applications.

    2-(Allyloxy)-6-chloro-4-methoxybenzyl alcohol: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical properties.

    2-(Allyloxy)-6-bromo-4-hydroxybenzyl alcohol:

Uniqueness

2-(Allyloxy)-6-bromo-4-methoxybenzyl alcohol is unique due to the presence of both an allyloxy group and a bromine atom on the benzyl alcohol moiety. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

(2-bromo-4-methoxy-6-prop-2-enoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-3-4-15-11-6-8(14-2)5-10(12)9(11)7-13/h3,5-6,13H,1,4,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJBJLDJODEFIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)CO)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101214051
Record name 2-Bromo-4-methoxy-6-(2-propen-1-yloxy)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820705-12-1
Record name 2-Bromo-4-methoxy-6-(2-propen-1-yloxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820705-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-methoxy-6-(2-propen-1-yloxy)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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